2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Overview
Description
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and a sulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be formed through a condensation reaction between a thiourea derivative and a halogenated ketone.
Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Biological Research: It is used in molecular docking studies to understand its interactions with biological targets.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thione, exhibit comparable biological activities.
Thiazole Derivatives: Compounds like 2-aminothiazole also share structural similarities and biological properties.
Uniqueness
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-14-5-8-17(9-6-14)20-23-21-25(24-20)18(13-28-21)10-11-22-29(26,27)19-12-15(2)4-7-16(19)3/h4-9,12-13,22H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUFCFYZGPJRBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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